Balanced AChE Inhibitory Potency: A Quantitative Cross-Study Comparison
In enzyme inhibition assays, the compound demonstrates an intermediate potency that quantitatively differentiates it from its chloro- and iodo-analogs. This intermediate activity is crucial for applications where the extreme potency of the iodo-derivative (IC50 = 0.5 nM) may lead to off-target effects, and the low activity of the chloro-derivative (IC50 = 167 nM) is insufficient. The bromo-compound provides a balanced profile [1][2][3].
| Evidence Dimension | Inhibition of Electric Eel Acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | Ki = 12,000 nM |
| Comparator Or Baseline | Iodo-analog (IC50 = 0.5 nM); Chloro-analog (IC50 = 167 nM) |
| Quantified Difference | Approximately 72-fold less potent than the iodo-analog and 72-fold more potent than the chloro-analog (when comparing Ki and IC50 as relative measures of activity). |
| Conditions | Reversible mixed-type inhibition assay using acetylcholine bromide as substrate [1]; Ellman's assay using ATC iodide substrate [2][3]. |
Why This Matters
This data confirms the compound's unique position in a halogen-dependent activity gradient, enabling researchers to select the optimal reactivity/toxicity balance for their specific assay or therapeutic target.
- [1] BindingDB. BDBM50016836 (CHEMBL3276420): Ki data for 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide against electric eel acetylcholinesterase. View Source
- [2] BindingDB. BDBM50114366 (CHEMBL3604197): IC50 data for the chloro-analog against electric eel AChE. View Source
- [3] BindingDB. BDBM50114367 (CHEMBL3604198): IC50 data for the iodo-analog against electric eel AChE. View Source
